molecular formula C11H20N2O4 B7937612 methyl 3-methyl-2-[(morpholine-4-carbonyl)amino]butanoate

methyl 3-methyl-2-[(morpholine-4-carbonyl)amino]butanoate

Cat. No.: B7937612
M. Wt: 244.29 g/mol
InChI Key: JYMZGDMFZXZAED-UHFFFAOYSA-N
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Description

Methyl N-(morpholin-4-ylcarbonyl)valinate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, a valine ester, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2-[(morpholine-4-carbonyl)amino]butanoate typically involves the reaction of valine methyl ester with morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(morpholin-4-ylcarbonyl)valinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Methyl N-(morpholin-4-ylcarbonyl)valinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-[(morpholine-4-carbonyl)amino]butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methylmorpholine: A related compound with similar structural features but different functional groups.

    Valacyclovir: Contains a valine ester but with different pharmacological properties.

Uniqueness

Methyl N-(morpholin-4-ylcarbonyl)valinate is unique due to its combination of a morpholine ring and a valine ester, which imparts specific chemical and biological properties

Properties

IUPAC Name

methyl 3-methyl-2-(morpholine-4-carbonylamino)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-8(2)9(10(14)16-3)12-11(15)13-4-6-17-7-5-13/h8-9H,4-7H2,1-3H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMZGDMFZXZAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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